molecular formula C9H6FN3O2 B3048049 1-(2-fluoro-4-nitrophenyl)-1H-imidazole CAS No. 154164-56-4

1-(2-fluoro-4-nitrophenyl)-1H-imidazole

Cat. No. B3048049
Key on ui cas rn: 154164-56-4
M. Wt: 207.16 g/mol
InChI Key: SPRGMIFFQVXJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05910504

Procedure details

A solution of 2.14 g (31.4 mmol) of imidazole and 10.9 g (62.8 mmol) of dibasic potassium phosphate in 190 mL DMSO was treated with 5.25 g (3.7 mL, 32.9 mmol) of 3,4-difluoronitrobenzene followed by warming at 90° C. for 18 h. The solution was diluted with ethyl acetate and was extracted with water. The water layer was back-extracted with ethyl acetate and the combined organic layers were then extracted with water (2×). The organic layer was dried (Na2SO4) and concentrated in vacuo to afford a brown solid. This material was chromatographed over 250 g of 230-400 mesh silica gel, eluting with dichloromethane, and then with 1% (v/v) methanol in dichloromethane, and finally with 2% (v/v) methanol in dichloromethane. These procedures afforded 6.0 g (92%) of the title compound as a bronze colored solid. 1H NMR (CDCl3): δ 8.17, 7.96, 7.63, 7.35, 7.26.
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[F:14][C:15]1[CH:16]=[C:17]([N+:22]([O-:24])=[O:23])[CH:18]=[CH:19][C:20]=1F>CS(C)=O.C(OCC)(=O)C>[F:14][C:15]1[CH:16]=[C:17]([N+:22]([O-:24])=[O:23])[CH:18]=[CH:19][C:20]=1[N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
N1C=NC=C1
Name
potassium phosphate
Quantity
10.9 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
3.7 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
190 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with water
EXTRACTION
Type
EXTRACTION
Details
The water layer was back-extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the combined organic layers were then extracted with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
CUSTOM
Type
CUSTOM
Details
This material was chromatographed over 250 g of 230-400 mesh silica gel
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N1C=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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